molecular formula C25H17BrN2OS B11691801 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide

5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B11691801
M. Wt: 473.4 g/mol
InChI Key: DRXGWJPRGICETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated naphthalene carboxamide derivative featuring a 6-methyl-1,3-benzothiazole substituent. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with natural heterocycles, enabling interactions with enzymes, receptors, and nucleic acids. The bromine atom at the 5-position of the naphthalene ring enhances electrophilicity and may influence binding affinity in biological systems. The methyl group on the benzothiazole likely contributes to steric stabilization and lipophilicity, impacting solubility and membrane permeability .

Properties

Molecular Formula

C25H17BrN2OS

Molecular Weight

473.4 g/mol

IUPAC Name

5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C25H17BrN2OS/c1-15-8-13-22-23(14-15)30-25(28-22)16-9-11-17(12-10-16)27-24(29)20-6-2-5-19-18(20)4-3-7-21(19)26/h2-14H,1H3,(H,27,29)

InChI Key

DRXGWJPRGICETK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The target compound shares structural similarities with several derivatives (Table 1), though differences in substituents and core scaffolds lead to distinct physicochemical and biological properties.

Compound Core Structure Substituents Molecular Weight Key Functional Groups
Target compound Naphthalene carboxamide 5-Br, 6-Me-benzothiazole phenyl ~463.3 g/mol¹ Carboxamide, benzothiazole, bromine
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (L904-3386) Tetrahydronaphthalene Sulfonamide, 6-Me-benzothiazole phenyl 434.58 g/mol Sulfonamide, benzothiazole
5-Bromo-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide (L904-3529) Thiophene sulfonamide 5-Br, 6-OMe-benzothiazole phenyl 481.41 g/mol Sulfonamide, benzothiazole, methoxy
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-yl)sulfonyl))carbamoyl... (Compound 2w) Naphthalene sulfonamide 3-Br, Cl, dimethylamino-naphthalene ~620.0 g/mol² Sulfonamide, bromine, dimethylamino

¹Estimated based on analogous structures in ; ²From synthesis data in .

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s naphthalene carboxamide and bromine substituents likely increase LogP compared to sulfonamide analogs (e.g., L904-3386), enhancing membrane permeability but reducing aqueous solubility.
  • Steric Effects: The methyl group on the benzothiazole (target compound) reduces steric hindrance compared to bulkier substituents in analogs like 5-(2-bromo-4,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one (), which features a trimethoxybenzylidene group .

Enzyme Inhibition Potential

Benzothiazole derivatives are known inhibitors of kinases, phosphatases, and proteases. The target compound’s naphthalene core may mimic ATP-binding motifs in kinases, while the bromine could enhance halogen bonding with catalytic residues. Comparatively, sulfonamide analogs (e.g., L904-3529) often target carbonic anhydrases or tyrosine phosphatases due to their sulfonamide-zinc interactions .

Anticancer Activity

Brominated naphthalenes (e.g., the target compound) exhibit DNA intercalation or topoisomerase inhibition, whereas thiophene sulfonamides (L904-3529) show activity against microtubule assembly.

Biological Activity

5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

The molecular formula of the compound is C19H13BrN2S2C_{19}H_{13}BrN_{2}S_{2} with a molecular weight of 413.35 g/mol. The compound features a bromine atom and a benzothiazole moiety, which are known to enhance biological activity in various contexts.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit cell proliferation in several cancer cell lines, suggesting that 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide may also possess similar effects. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)20Apoptosis induction
HeLa (cervical cancer)15G2/M phase arrest
A549 (lung cancer)25Cell cycle inhibition

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. A comparative study evaluated its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1632 µg/mL
Escherichia coli1464 µg/mL
Candida albicans1832 µg/mL

These results highlight the potential of this compound as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in various studies. Notably, it has been tested against cholinesterases and other relevant enzymes:

Enzyme IC50 (µM) Type of Inhibition
Acetylcholinesterase (AChE)45.2Competitive
Butyrylcholinesterase (BChE)30.8Non-competitive

These findings suggest that the compound may have applications in treating neurodegenerative diseases by modulating cholinergic signaling.

Case Studies

Several case studies have reported on the biological activities of related compounds:

  • Case Study on Anticancer Activity : A study involving a series of benzothiazole derivatives showed that modifications at the naphthalene position significantly enhanced anticancer activity against MCF-7 cells, with some derivatives achieving IC50 values below 10 µM.
  • Case Study on Antimicrobial Effects : Research on benzothiazole compounds indicated that structural variations could lead to increased potency against resistant strains of bacteria, emphasizing the need for further exploration of structural modifications.
  • Case Study on Enzyme Inhibition : A detailed kinetic analysis revealed that certain benzothiazole derivatives exhibit dual inhibition profiles against AChE and BChE, suggesting potential for dual-action drugs in Alzheimer's treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.